molecular formula C8H7F3O B3024369 1-Methoxy-2-(trifluoromethyl)benzene CAS No. 395-48-2

1-Methoxy-2-(trifluoromethyl)benzene

Cat. No.: B3024369
CAS No.: 395-48-2
M. Wt: 176.14 g/mol
InChI Key: BHPJMWUXVOTGQU-UHFFFAOYSA-N
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Description

1-Methoxy-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H7F3O and its molecular weight is 176.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1-Methoxy-2-(trifluoromethyl)benzene is a chemical compound that primarily targets the benzylic position in organic synthesis . The benzylic position refers to the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .

Mode of Action

The compound interacts with its targets through several mechanisms. One of the key interactions is through nucleophilic substitution reactions, where a nucleophile replaces a leaving group in a molecule . In the case of this compound, the compound can undergo both SN1 and SN2 reactions .

In SN1 reactions, a carbocation intermediate is formed first, which then reacts with the nucleophile. This type of reaction is common with 2° and 3° benzylic halides . On the other hand, SN2 reactions involve a one-step mechanism where the nucleophile attacks the substrate and the leaving group departs simultaneously. This is typically observed with 1° benzylic halides .

Biochemical Pathways

The compound can participate in various biochemical pathways. For instance, it can undergo oxidation reactions, leading to the conversion of the trifluoromethyl group to a carbonyl group (e.g., trifluoromethyl ketone) . Additionally, it can undergo Wacker oxidation, a process that uses palladium chloride and copper chloride to form the corresponding ketone .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For instance, in oxidation reactions, the compound can be transformed into a trifluoromethyl ketone . This transformation can potentially alter the compound’s reactivity and interaction with other molecules.

Properties

IUPAC Name

1-methoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPJMWUXVOTGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-48-2
Record name 395-48-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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